molecular formula C8H11NO B8154578 1-(Azetidin-1-yl)pent-4-yn-1-one

1-(Azetidin-1-yl)pent-4-yn-1-one

Cat. No.: B8154578
M. Wt: 137.18 g/mol
InChI Key: ZPHWTTOYYHGODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-1-yl)pent-4-yn-1-one is a chemical compound characterized by the presence of an azetidine ring attached to a pent-4-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-1-yl)pent-4-yn-1-one can be synthesized through a multi-step process involving the reaction of azetidine with pent-4-yn-1-one under controlled conditions. One common method involves the use of methyl propiolate and azetidine in a methanol-water mixture, followed by the addition of hydrochloric acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cyclization: Reactions with arylhydrazines in acidified alcohol.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products:

    Cyclization: Formation of styryl-1H-pyrazoles and propenyl-1H-pyrazoles.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(Azetidin-1-yl)pent-4-yn-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its behavior and efficacy in different applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an azetidine ring and a pent-4-yn-1-one moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in other similar compounds.

Properties

IUPAC Name

1-(azetidin-1-yl)pent-4-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-3-5-8(10)9-6-4-7-9/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHWTTOYYHGODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.